molecular formula C11H8ClN B065175 7-Chloro-2-vinylquinoline CAS No. 177748-00-4

7-Chloro-2-vinylquinoline

Cat. No.: B065175
CAS No.: 177748-00-4
M. Wt: 189.64 g/mol
InChI Key: BQWZIPWUDXJPBG-UHFFFAOYSA-N
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Description

7-Chloro-2-vinylquinoline is a heterocyclic aromatic compound with the molecular formula C11H8ClN It is a derivative of quinoline, featuring a chlorine atom at the 7th position and a vinyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Deamination Reaction: One method involves a direct deamination reaction occurring during Mannich synthesis.

    Microwave-Assisted Synthesis: Another method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation.

    Click Chemistry: The synthesis of 7-chloroquinoline derivatives can also be achieved using ultrasound irradiation.

Industrial Production Methods

Industrial production methods for 7-chloro-2-vinylquinoline often involve large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-Chloro-2-vinylquinoline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-vinylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Vinylquinoline: Another vinylquinoline isomer with similar properties but different reactivity and applications.

    7-Chloroquinoline: Lacks the vinyl group, leading to different chemical behavior and applications.

    2-Vinylquinoline:

Uniqueness

7-Chloro-2-vinylquinoline is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in various scientific research applications.

Properties

IUPAC Name

7-chloro-2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWZIPWUDXJPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC(=C2)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443692
Record name 7-CHLORO-2-VINYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177748-00-4
Record name 7-CHLORO-2-VINYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of diisopropylamine (2.24 ml, 15.97 mmol) in tetrahydrofuran (15.0 ml) at -10° C. under nitrogen was treated dropwise with a 2.5 M solution of n-butyllithium in hexane (6.4 ml, 15.97 mmol). After stirring below 0° C. for 30 min the pale yellow solution was cooled to -20° C. and a solution of diethyl 7-chloro-2-quinolylmethylphosphonate (5.0 g, 15.97 mmol) in tetrahydrofuran was added dropwise. The resulting dark green solution was stirred below 0° C. for 1 h, cooled to -10° C. and treated with paraformaldehyde (0.53 g, 17.57 mmol) in portions. Stirred cold for 15 min after which the cooling bath was removed and the mixture was stirred at 25° C. for 90 min. Quenched with brine (300 ml), extracted into ethyl acetate (3×100 ml), the combined organic extracts were washed with brine (3×200 ml), dried (Na2SO4) and the solvent was removed in vacuo to give a dark brown solid. Column chromatography (ethyl acetate--light petroleum (b.p. 40-60° C.), 1:19) provided the title compound (1.80 g, 59%) as pale yellow crystals. Crystallised from ethyl acetate and light petroleum (b.p. 40-60° C.) as cream crystals, m.p. 79.7-80° C. (Found: C, 69.84; H, 4.15; N; 7.25; Cl, 18.91. C11H8ClN requires C, 69.67; H, 4.25; N, 7.39; Cl, 18.69%); Vmax (nujol)/cm-1 1628, 1609; δH (270 MHz) 5.67 (1H, dd, 2'-H, 3J2',1' =10.89, 2J2',2' =1.0 Hz); 6.29 (1H, dd, 2"-H, 3J2",1' =17.7, 2J2",2' =0.8 Hz); 7.02 (1H, dd, 1'-H, 3J1',2' =17.5, 3J1',2' =10.9 Hz); 7.42 (1H, dd, 7-H, Jo =8.8, Jm =2.1 Hz); 7.53 (1H, d, 3-H, Jo =8.9 Hz); 7.66 (1H, d, 5-H, Jo =8.9 Hz); 8.03 (1H, d, 4-H, Jo =8.3 Hz); 8.05 (1H, s, 8-H). δC (67.8 MHz) 118.6 (2'-C); 120.5 (3-C); 125.7 (4a-C); 135.3 (7-C); 136.0 (4-C); 137.5 (1'-C); 148.3 (8a-C); 156.9 (2-C). Remaining signals fall in the range 127.1-128.5 ppm; m/z 191.0, 189.0 (33.48, 100, M+), 165.0, 163.0 (21.89, 65.87), 154.0 (5.13), 128.1 (9.14).
[Compound]
Name
light petroleum
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59%

Synthesis routes and methods II

Procedure details

A stirred solution of diisopropylamine (2.24 ml, 15.97 mmol) in tetrahydrofuran (15.0 ml) at −10° C. under nitrogen was treated dropwise with a 2.5 M solution of n-butyllithium in hexane (6.4 ml, 15.97 mmol). After stirring below 0° C. for 30 min the pale yellow solution was cooled to −20° C. and a solution of diethyl 7-chloro-2-quinolylmethylphosphonate (5.0 g, 15.97 mmol) in tetrahydrofuran was added dropwise. The resulting dark green solution was stirred below 0° C. for 1 h, cooled to −10° C. and treated with paraformaldehyde (0.53 g, 17.57 mmol) in portions. Stirred cold for 15 min after which the cooling bath was removed and the mixture was stirred at 25° C. for 90 min. Quenched with brine (300 ml), extracted into ethyl acetate (3×100 ml), the combined organic extracts were washed with brine (3×200 ml), dried (Na2SO4) and the solvent was removed in vacuo to give a dark brown solid. Column chromatography (ethyl acetate-light petroleum (b.p. 40-60° C.), 1:19) provided the title compound (1.80 g, 59%) as pale yellow crystals. Crystallised from ethyl acetate and light petroleum (b.p. 40-60° C.) as cream crystals, m.p. 79.7-80° C. (Found: C, 69.84; H, 4.15; N; 7.25; Cl, 18.91. C11H8ClN requires C, 69.67; H, 4.25; N, 7.39; Cl, 18.69%); νmax (nujol)/cm−1 1628, 1609; δH (270 MHz) 5.67 (1H, dd, 2′-H, 3J2′,1′=10.89, 2J2′,2″=1.0 Hz); 6.29 (1H, dd, 2″-H, 3J2″,1′=17.7, 2J2″,2′=0.8 Hz); 7.02 (1H, dd, 1′-H, 3J1′,2″=17.5, 3J1′,2′=10.9 Hz); 7.42 (1H, dd, 7-H, Jo=8.8, Jm=2.1 Hz); 7.53 (1H, d, 3-H, Jo=8.9 Hz); 7.66 (1H, d, 5-H, Jo=8.9 Hz); 8.03 (1H, d, 4-H, Jo=8.3 Hz); 8.05 (1H, s, 8-H). δc (67.8 MHz) 118.6 (2′-C); 120.5 (3-C); 125.7 (4a-C); 135.3 (7-C); 136.0 (4-C); 137.5 (1′-C); 148.3 (8a-C); 156.9 (2-C). Remaining signals fall in the range 127.1-128.5 ppm; m/z 191.0, 189.0 (33.48, 100, M+), 165.0, 163.0 (21.89, 65.87), 154.0 (5.13), 128.1 (9.14).
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Type
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Reaction Step One
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diethyl 7-chloro-2-quinolylmethylphosphonate
Quantity
5 g
Type
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Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Two
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Type
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Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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